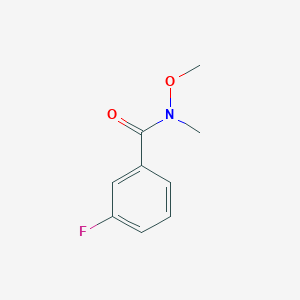

3-Fluoro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOXEMMAAVCMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611785 | |

| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226260-01-1 | |

| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-N-methoxy-N-methylbenzamide, a key intermediate in organic synthesis. The document details its chemical structure, identifiers, and physicochemical properties. A detailed, adaptable experimental protocol for its synthesis is provided, alongside a summary of its known safety information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering critical data and methodologies for the effective utilization of this compound.

Chemical Identity and Structure

This compound, also known as a Weinreb amide derivative, is a valuable reagent in organic chemistry, particularly for the synthesis of ketones and other complex molecules. Its structure features a benzamide core with a fluorine atom at the 3-position of the benzene ring, and N-methoxy and N-methyl substituents on the amide nitrogen.

Chemical Structure:

Identifiers:

| Identifier | Value |

| CAS Number | 226260-01-1[1] |

| Molecular Formula | C₉H₁₀FNO₂ |

| IUPAC Name | This compound |

| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |

| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N[1] |

| SMILES | CN(OC)C(=O)c1cccc(F)c1 |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 183.18 g/mol | Calculated |

| Physical Form | Liquid | [1] |

| Purity | 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Experimental Protocol: Synthesis

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the searched literature. However, a general and reliable method for the synthesis of Weinreb amides involves the coupling of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride. The following protocol is adapted from the well-established procedure for the synthesis of the isomeric 4-Fluoro-N-methoxy-N-methylbenzamide and is expected to yield the desired product.[3]

Reaction Scheme:

Materials and Reagents:

-

3-Fluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane, add pyridine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Note: This is an adapted protocol. The reaction conditions, particularly the choice of base and solvent, may require optimization for this specific substrate.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched results. However, based on the structure and data for analogous compounds, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the aromatic protons (multiplets in the range of 7.0-7.8 ppm), a singlet for the N-methyl protons (around 3.3 ppm), and a singlet for the O-methyl protons (around 3.5 ppm).

-

¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (around 165-170 ppm), and the N-methyl and O-methyl carbons.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 183.07, corresponding to the molecular weight of the compound.

Safety Information

According to the available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationships of Information

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental chemical identity to its synthesis and safety considerations.

References

3-Fluoro-N-methoxy-N-methylbenzamide CAS number

An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile intermediate in organic synthesis.

Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 226260-01-1 |

| Molecular Formula | C₉H₁₀FNO₂ |

| InChI Code | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |

| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Purity | 97% | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| Shipping Temperature | Room Temperature | Sigma-Aldrich |

Synthesis Protocol

This compound is a Weinreb-Nahm amide and can be synthesized from the corresponding acid chloride. The following is a general experimental protocol for the synthesis of a fluoro-substituted N-methoxy-N-methylbenzamide, which can be adapted for the 3-fluoro isomer.

Reaction: The synthesis involves the conversion of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide.[1]

Materials:

-

3-Fluorobenzoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine

-

Chloroform

-

Saturated sodium chloride solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-fluorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride in chloroform and stir at room temperature.

-

Cool the reaction solution to 0 °C and slowly add pyridine.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.

-

After the reaction is complete, pour the mixture into a saturated sodium chloride solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to afford this compound.

Applications in Organic Synthesis

The primary application of this compound is in the Weinreb ketone synthesis . This reaction is a reliable method for the synthesis of ketones.[1] The major advantage of this method is that it avoids the common problem of over-addition of organometallic reagents to form alcohols, which can occur with other acyl compounds.[1][2]

In the Weinreb ketone synthesis, the Weinreb-Nahm amide is treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent.[1] This forms a stable chelated intermediate that, upon aqueous workup, yields the corresponding ketone.[2] This method is widely used in the synthesis of natural products.[1]

Experimental and Logical Workflows

The following diagram illustrates the general workflow of the Weinreb ketone synthesis.

Caption: General workflow of the Weinreb ketone synthesis.

References

An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide

Abstract

3-Fluoro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a fluorinated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structural features, particularly the Weinreb amide moiety, allow for the controlled formation of ketones and aldehydes, making it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

Chemical and Physical Properties

This compound is a compound whose utility is defined by its specific chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference by researchers and chemical professionals.

| Property | Value | Source |

| CAS Number | 226260-01-1 | [1][2] |

| Molecular Formula | C₉H₁₀FNO₂ | [1] |

| Molecular Weight | 183.18 g/mol | N/A |

| Purity | >98% | [1] |

| Appearance | Detailed in specifications | [1] |

| Storage | Keep in a cool place | [1] |

Safety Information: [2]

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES:...), P338 (Remove contact lenses, if present and easy to do. Continue rinsing.), P351 (Rinse cautiously with water for several minutes)

Synthesis of this compound (Weinreb Amide Synthesis)

The synthesis of this compound is achieved through the formation of a Weinreb-Nahm amide. This reaction involves the acylation of N,O-dimethylhydroxylamine with an acyl chloride, in this case, 3-fluorobenzoyl chloride. The primary advantage of this method is its ability to prevent the common issue of over-addition of organometallic reagents, thus allowing for the clean synthesis of ketones and aldehydes from the resulting Weinreb amide.[3]

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for Weinreb amide synthesis.[4][5]

Materials:

-

3-Fluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

1 M HCl solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Basification: Cool the solution to 0 °C in an ice bath and slowly add a suitable base such as pyridine or triethylamine (2.2 equivalents). Stir the mixture for 10-15 minutes.

-

Acylation: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its role as a Weinreb amide intermediate suggests its utility in various synthetic applications. The applications of its isomer, 4-Fluoro-N-methoxy-N-methylbenzamide, provide a strong indication of its potential uses.[6]

Pharmaceutical Development

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. It is particularly useful in the development of drugs targeting neurological disorders.[6]

Agrochemical Chemistry

In the agrochemical industry, fluorinated compounds are often used to develop new pesticides and herbicides with improved efficacy. This compound can serve as a precursor to active ingredients in crop protection products.[6]

Organic Synthesis

As a Weinreb amide, its primary function is to serve as a precursor for the synthesis of 3-fluorophenyl ketones and aldehydes. The reaction of the Weinreb amide with Grignard or organolithium reagents allows for the controlled formation of a carbon-carbon bond, yielding a ketone. Alternatively, reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) will produce the corresponding aldehyde.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. The robust and reliable Weinreb amide synthesis provides a straightforward method for its preparation. While direct research on this specific isomer is limited, the well-established chemistry of Weinreb amides and related fluorinated compounds underscores its importance as a building block for future research and development endeavors. This guide provides the foundational technical information for researchers and scientists to utilize this compound in their synthetic strategies.

References

- 1. This compound, CasNo.226260-01-1 Yinghao Pharm Co.,Ltd. China (Mainland) [czyingsa.lookchem.com]

- 2. This compound | 226260-01-1 [sigmaaldrich.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methoxy-N-methylbenzamide, a member of the Weinreb amide family, is a fluorinated aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, incorporating a fluorine atom and a Weinreb amide moiety, makes it a versatile building block for the synthesis of complex molecules, particularly ketones and various heterocyclic compounds. The presence of fluorine can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity, which is of paramount importance in drug design.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its applications in research and drug development.

IUPAC Name

The internationally recognized IUPAC name for this compound is This compound .

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some data is specific to the 3-fluoro isomer, other properties are general to Weinreb amides or closely related isomers due to the limited availability of specific experimental data for this particular compound.

| Property | Value | Source |

| CAS Number | 226260-01-1 | [2][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |

| Molecular Weight | 183.18 g/mol | [3] |

| Physical Form | Liquid | [2] |

| Purity | ≥97% | [2] |

| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [2][3] |

| Storage Temperature | Room Temperature | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302, H315, H319, H335 | [2][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process. The first step involves the conversion of 3-fluorobenzoic acid to its corresponding acyl chloride, 3-fluorobenzoyl chloride. The second step is the reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

A general and effective method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂).

-

Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature.

-

Add a few drops of DMF as a catalyst.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas has ceased. The reaction should be carried out in a well-ventilated fume hood.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-fluorobenzoyl chloride can be purified by fractional distillation.

-

Step 2: Synthesis of this compound (Weinreb Amide Formation)

This procedure is a standard method for the preparation of Weinreb amides from acyl chlorides.[4]

-

Materials: 3-fluorobenzoyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, and an appropriate solvent such as dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the suspension.

-

In the dropping funnel, prepare a solution of 3-fluorobenzoyl chloride in dichloromethane.

-

Add the 3-fluorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Visualizations

References

Technical Guide: Physical Properties of 3-Fluoro Weinreb Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of 3-fluoro Weinreb amide, also known as 3-fluoro-N-methoxy-N-methylbenzamide. This compound is a valuable intermediate in organic synthesis, particularly for the preparation of ketones and other complex molecules in the development of novel therapeutics. This document consolidates available data on its physical characteristics, provides a general experimental protocol for its synthesis, and outlines a typical experimental workflow. Due to the limited availability of published experimental data for this specific isomer, some properties are yet to be definitively reported in peer-reviewed literature.

Core Physical and Chemical Properties

3-Fluoro Weinreb amide (CAS Number: 226260-01-1) is a fluorinated aromatic compound that serves as a stable and versatile acylating agent. At room temperature, it exists as a liquid.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| CAS Number | 226260-01-1 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Physical Form | Liquid | |

| Purity (typical) | 97% | |

| Boiling Point | Data not available | |

| Melting Point | Not applicable | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N | |

| SMILES | CON(C)C(=O)c1cccc(F)c1 |

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-fluoro Weinreb amide are not widely available in published literature. Researchers are advised to acquire and interpret their own spectral data upon synthesis or acquisition of the compound.

Experimental Protocols

The synthesis of Weinreb amides, including the 3-fluoro derivative, typically involves the coupling of an appropriate acyl chloride with N,O-dimethylhydroxylamine hydrochloride. A general procedure is outlined below.

General Synthesis of 3-Fluoro Weinreb Amide

A common method for the synthesis of 3-fluoro Weinreb amide involves the reaction of 3-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.

Materials:

-

3-Fluorobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

-

A suitable base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane, a base such as triethylamine is added at room temperature under an inert atmosphere.

-

The mixture is stirred, and a solution of 3-fluorobenzoyl chloride in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by column chromatography on silica gel.

One synthetic report indicates that this procedure can yield this compound in approximately 86.5% yield.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a Weinreb amide.

Caption: General workflow for Weinreb amide synthesis.

Safety Information

3-Fluoro Weinreb amide should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed.

Conclusion

In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and related physicochemical properties of 3-Fluoro-N-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry and drug discovery.

Summary of Physicochemical Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Parameter | Value | Unit | Source |

| Molecular Formula | C₉H₁₀FNO₂ | - | |

| Molecular Weight | 183.18 | g/mol | |

| CAS Number | 226260-01-1 | - |

Detailed Molecular Composition and Weight

The molecular formula of this compound is C₉H₁₀FNO₂. The molecular weight is a critical parameter in experimental design and analysis, influencing factors such as reaction stoichiometry, solution preparation, and pharmacokinetic profiling.

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. The elemental composition and their respective contributions to the total molecular weight are detailed below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 183.182 |

Experimental Protocols

Accurate determination of molecular weight is fundamental in chemical synthesis and analysis. The standard protocol for confirming the molecular weight of a novel or synthesized compound involves high-resolution mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

-

Incorporate an appropriate internal standard for mass calibration, if necessary.

-

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Employ a soft ionization technique, typically Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.

-

Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, ensuring the expected molecular ion is within the window.

-

Maintain high mass accuracy and resolution settings to enable precise mass determination.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Compare the experimentally determined m/z value with the theoretically calculated exact mass of the protonated molecule. The experimental value should be within a narrow tolerance (typically <5 ppm) of the theoretical value.

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the determination and application of the molecular weight of this compound in a research context.

Caption: Workflow for determining and applying molecular weight.

An In-depth Technical Guide on the Spectral Analysis of 3-Fluoro-N-methoxy-N-methylbenzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Fluoro-N-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of novel chemical entities.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from spectral data of analogous compounds, including the isomeric 4-Fluoro-N-methoxy-N-methylbenzamide and other substituted benzamides.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Multiplet | 4H | Aromatic Protons (C₆H₄) |

| ~3.7 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~3.3 | Singlet | 3H | N-Methyl Protons (-NCH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl Carbon (C=O) |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon bearing Fluorine (C-F) |

| ~135 (d, ³JCF ≈ 7 Hz) | Aromatic Carbon ipso to Carbonyl |

| ~130 (d, ³JCF ≈ 8 Hz) | Aromatic CH |

| ~123 (d, ⁴JCF ≈ 3 Hz) | Aromatic CH |

| ~118 (d, ²JCF ≈ 21 Hz) | Aromatic CH |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic CH |

| ~61 | Methoxy Carbon (-OCH₃) |

| ~34 | N-Methyl Carbon (-NCH₃) |

Table 3: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1650 | Strong | C=O stretch (amide) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-O stretch (methoxy) |

| ~1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 152 | [M - OCH₃]⁺ |

| 124 | [M - CON(CH₃)OCH₃]⁺ or [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Full Scan Mode: Acquire a mass spectrum over a broad mass-to-charge (m/z) range to identify the molecular ion peak.

-

Fragmentation Analysis (MS/MS): If further structural information is needed, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak. Interpret the fragmentation pattern to gain insights into the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

Caption: A generalized workflow for the spectral characterization of a chemical compound.

Technical Guide: Physicochemical Properties and Solubility Profile of 3-Fluoro-N-methoxy-N-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for 3-Fluoro-N-methoxy-N-methylbenzamide is limited. This guide provides available physicochemical information and outlines standardized experimental protocols for determining solubility, which can be applied to the compound of interest.

Introduction

This compound is a fluorinated aromatic compound. As a Weinreb amide, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of ketones and other complex molecules. The presence of a fluorine atom can significantly influence the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in medicinal chemistry and drug discovery.

Understanding the solubility of such a compound is critical for its application in various experimental and developmental settings, from ensuring homogeneity in reaction mixtures to predicting its behavior in biological assays and formulation studies. This document summarizes the known physicochemical properties of this compound and provides detailed, generalized protocols for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 226260-01-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₁₀FNO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 183.18 g/mol | PubChem |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Purity | 97% | Sigma-Aldrich[1] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |

| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Experimental Protocols for Solubility Determination

Given the absence of specific published solubility data for this compound, this section provides a detailed, generalized protocol for determining the thermodynamic solubility of a compound using the widely accepted shake-flask method. This method is considered the gold standard for measuring equilibrium solubility.[2][3][4]

3.1. Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature.

Materials:

-

This compound (solid or liquid form)

-

Selected solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, deionized water, or other relevant buffers)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved compound at the end of the experiment.[2]

-

Add a known volume of the desired solvent (e.g., 2 mL of PBS, pH 7.4) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3][5] A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to sediment.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant using a pipette, ensuring no solid material is disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. It is important to discard the first portion of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated analytical method (e.g., HPLC-UV) to generate a standard curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the compound in the diluted sample from the standard curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the thermodynamic solubility.

-

Logical Workflow in Drug Discovery

While no specific signaling pathways involving this compound have been identified, its structural motifs are common in medicinal chemistry. The following diagram illustrates a generalized workflow for early-stage drug discovery, where the solubility of a compound like this compound would be a critical parameter to assess.

Caption: Generalized workflow for early-stage drug discovery.

This diagram illustrates the iterative nature of drug discovery, where ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, are assessed during the hit-to-lead and lead optimization phases to guide the selection and refinement of candidate compounds for further development.[6][7][8][9][10]

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. process.st [process.st]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. slideteam.net [slideteam.net]

- 10. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

stability and storage of 3-Fluoro-N-methoxy-N-methylbenzamide

An In-depth Technical Guide to the Stability and Storage of 3-Fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This compound, a member of the Weinreb amide family, is a crucial reagent in modern organic synthesis, prized for its controlled reactivity in the formation of ketones and aldehydes.[1][2][3] The integrity of this reagent is paramount for reproducible and high-yield synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into its chemical properties, potential degradation pathways, and provide field-proven protocols for its handling and stability assessment to ensure its efficacy in research and development settings.

Introduction: The Significance of Weinreb Amides in Synthesis

Weinreb amides, or N-methoxy-N-methylamides, have become indispensable tools in organic chemistry.[2] Their utility stems from the formation of a stable tetrahedral intermediate when reacted with organometallic reagents.[1][4] This chelated intermediate prevents the common problem of over-addition, allowing for the clean synthesis of ketones, or, with the use of reducing agents, aldehydes.[1][2] The fluorinated analog, this compound, offers unique electronic properties that can be advantageous in various synthetic contexts. Understanding its stability is therefore a critical aspect of its application.

Chemical and Physical Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 226260-01-1 | [5] |

| Molecular Formula | C₉H₁₀FNO₂ | [6][7] |

| Molecular Weight | 183.18 g/mol | [6][7] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room Temperature | [5][8] |

| Shipping Temperature | Room Temperature | [5][8] |

| InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [5] |

Note: Some properties are reported for the analogous 4-fluoro and 2-fluoro isomers where specific data for the 3-fluoro isomer is not available.

Caption: Chemical Structure of this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to prevent degradation and ensure the long-term stability of this compound.

Optimal Storage Conditions: While the standard recommendation is room temperature, long-term storage benefits from more controlled conditions.[5][8] For extended periods, it is advisable to store the compound in a cool (<15°C), dark place.[9] The product should be kept in a tightly sealed container to prevent moisture ingress. Some suppliers also recommend storing under an inert gas, as some Weinreb amides can be air-sensitive.[9][10]

Handling Procedures:

-

Inert Atmosphere: When handling, especially for long-term storage or use in moisture-sensitive reactions, it is best practice to work under an inert atmosphere (e.g., argon or nitrogen).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][11]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[11][12]

-

Avoid Incompatibilities: Keep away from strong acids and strong oxidizing agents.[12]

Potential Degradation Pathways

While Weinreb amides are generally stable compounds, they are susceptible to degradation under certain conditions.[1] The primary pathway of concern is hydrolysis.

Hydrolysis: In the presence of strong acids or bases, the amide bond can be cleaved, leading to the formation of 3-fluorobenzoic acid and N,O-dimethylhydroxylamine. This process is generally slow under neutral conditions but can be accelerated by acidic or basic environments.[13][14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound | 226260-01-1 [sigmaaldrich.com]

- 6. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 116332-54-8|4-Fluoro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-N-methoxy-N-methylbenzamide | 198967-24-7 [sigmaaldrich.com]

- 9. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 | TCI EUROPE N.V. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orbit.dtu.dk [orbit.dtu.dk]

The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Among the myriad of available methodologies, the Weinreb-Nahm ketone synthesis stands out as a robust and highly reliable tool for the preparation of ketones and aldehydes. This is made possible through the use of a unique functional group: the N-methoxy-N-methylamide, commonly known as the Weinreb amide. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of Weinreb amides in organic synthesis, tailored for professionals in research and drug development.

Introduction: Overcoming the Challenge of Over-Addition

The synthesis of ketones through the reaction of organometallic reagents with common acylating agents, such as acid chlorides or esters, is often plagued by a lack of selectivity. The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1] This "over-addition" can significantly lower the yield of the desired ketone and complicate purification processes.

In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this problem.[2] They discovered that N-methoxy-N-methylamides, when treated with organometallic reagents, form a stable tetrahedral intermediate. This intermediate is stabilized by chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen.[3] This chelated species is stable at low temperatures and does not collapse to the ketone until acidic workup.[4] Consequently, the over-addition reaction is effectively suppressed, allowing for the isolation of the desired ketone in high yield.[1]

The Mechanism of Action: A Stable Intermediate

The key to the success of the Weinreb amide lies in the formation of a stable, five-membered chelated intermediate upon nucleophilic attack. This stability prevents the premature collapse of the tetrahedral intermediate and subsequent over-addition. The generally accepted mechanism is depicted below.[1]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Preparation of Weinreb Amides

A major advantage of Weinreb amides is their accessibility from a variety of common starting materials, most notably carboxylic acids.[5]

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is the most common and versatile approach. This transformation requires the activation of the carboxylic acid, which can be achieved using a wide array of coupling reagents.

Table 1: Comparison of Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids

| Coupling Reagent(s) | Base | Solvent | Typical Yield (%) | Notes |

| HATU / HCTU | DIPEA | DMF, DCM | 63-97 | High yields, low racemization for chiral acids.[6][7] |

| PyBOP | DIPEA | DMF | Moderate to High | Effective, but can lead to more impurities than HATU/HCTU.[1] |

| CDI | None | THF | Good to Excellent | Simple procedure with volatile byproducts.[8] |

| POCl₃ | DIPEA | DCM | ~87 | Efficient and cost-effective one-pot method.[9] |

| PPh₃ / I₂ | iPr₂NEt | DCM | Good to High | Mild conditions, compatible with various functional groups. |

From Other Functional Groups

Weinreb amides can also be prepared from other acyl sources, such as acid chlorides, esters, and lactones.[10]

Table 2: Synthesis of Weinreb Amides from Various Starting Materials

| Starting Material | Reagent(s) | Typical Yield (%) | Notes |

| Acid Chloride | N,O-dimethylhydroxylamine, Pyridine | High | The original method; may not be suitable for sensitive substrates.[10] |

| Ester / Lactone | AlMe₃ or AlMe₂Cl | Good | Effective for a range of esters and lactones.[10] |

| Ester / Lactone | iPrMgCl, N,O-dimethylhydroxylamine·HCl | Good | Utilizes a non-nucleophilic Grignard reagent for activation.[10] |

Reactions of Weinreb Amides

The synthetic utility of Weinreb amides is demonstrated by their predictable reactivity with a broad range of nucleophiles.

Ketone Synthesis

The reaction with organolithium or Grignard reagents is the hallmark application of Weinreb amides, providing a general and high-yielding route to ketones.[4]

Table 3: Substrate Scope for Weinreb Ketone Synthesis with Grignard Reagents

| Weinreb Amide Substrate | Grignard Reagent | Product | Typical Yield (%) |

| Aromatic | Aryl | Biaryl Ketone | High to Excellent |

| Aromatic | Alkyl | Alkyl Aryl Ketone | High |

| Aliphatic | Aryl | Alkyl Aryl Ketone | High |

| Aliphatic | Alkyl | Dialkyl Ketone | High |

| α,β-Unsaturated | Alkyl | α,β-Unsaturated Ketone | Good to High |

| N-protected amino acid | Alkyl/Aryl | α-Amino Ketone | Good to High |

Aldehyde Synthesis

Reduction of Weinreb amides with hydride reagents provides a reliable method for the synthesis of aldehydes, again avoiding over-reduction to the corresponding alcohol.[3]

Table 4: Reduction of Weinreb Amides to Aldehydes

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| LiAlH₄ | THF, Et₂O | -78 to 0 | High | Common and effective reagent.[11] |

| DIBAL-H | Toluene, THF, DCM | -78 | Good to Excellent | Mild and selective reducing agent.[12][13] |

Experimental Protocols

The following sections provide generalized experimental procedures for the key transformations involving Weinreb amides. Researchers should optimize these conditions for their specific substrates.

General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using HATU

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]

The N-methoxy-N-methylamide (Weinreb Amide) Group: A Technical Guide to its Function and Application in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a versatile and powerful functional group in modern organic synthesis. First reported by Steven M. Weinreb and Steven Nahm in 1981, it has become an indispensable tool for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] This technical guide provides an in-depth exploration of the core functions of the Weinreb amide, detailed experimental protocols for its synthesis and use, and a summary of its applications in contemporary research, including its emerging role in transition metal-catalyzed C-H functionalization.

Core Function: A Stable Intermediate for Ketone and Aldehyde Synthesis

The primary function of the Weinreb amide is to serve as a reliable acylating agent that, upon reaction with organometallic reagents, yields a stable tetrahedral intermediate. This stability prevents the common problem of over-addition, which plagues similar reactions with more reactive acylating agents like acid chlorides or esters, where the initially formed ketone is often more reactive than the starting material, leading to the formation of tertiary alcohols.[1][2]

The key to the Weinreb amide's unique reactivity lies in the ability of the N-methoxy group to chelate to the metal of the organometallic reagent in the tetrahedral intermediate. This five-membered chelate is stable at low temperatures, preventing the collapse of the intermediate and subsequent second nucleophilic attack.[1][3] Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.[3] Similarly, reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides a reliable route to aldehydes.[1][4]

Synthesis of Weinreb Amides

Weinreb amides can be synthesized from a variety of carboxylic acid derivatives, including acid chlorides, esters, and the carboxylic acids themselves. The choice of method often depends on the starting material's availability and the presence of other functional groups in the molecule.

Quantitative Data on Weinreb Amide Synthesis

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Carboxylic Acid | POCl₃, N,O-dimethylhydroxylamine·HCl, DIPEA | CH₂Cl₂ | Room Temp | ~87 | [5] |

| Carboxylic Acid | PPh₃, I₂, N,O-dimethylhydroxylamine·HCl, i-Pr₂NEt | CH₂Cl₂ | 0 to Room Temp | 65-95 | [6] |

| Carboxylic Acid | PCl₃, N,O-dimethylhydroxylamine | Toluene | 60 | High | [7] |

| Acid Chloride | N,O-dimethylhydroxylamine·HCl, Pyridine | CH₂Cl₂ | 0 to Room Temp | >90 | [1] |

| Ester | AlMe₃, N,O-dimethylhydroxylamine·HCl | Toluene | Room Temp | Good | [1] |

Reactions of Weinreb Amides

The utility of Weinreb amides is most evident in their clean conversion to ketones and aldehydes.

Quantitative Data on Ketone and Aldehyde Synthesis from Weinreb Amides

| Weinreb Amide Substrate | Reagent | Product | Yield (%) | Reference |

| Aromatic Weinreb Amide | Aryl Grignard Reagent | Biaryl Ketone | >90 | [8] |

| Aliphatic Weinreb Amide | Alkyl Grignard Reagent | Dialkyl Ketone | High | [4] |

| N-Boc-amino Weinreb Amide | EtMgBr | N-Boc-amino Ketone | High | [9] |

| Aromatic Weinreb Amide | LiAlH₄ | Aromatic Aldehyde | High | [10] |

| Aliphatic Weinreb Amide | DIBAL-H | Aliphatic Aldehyde | Good | [2] |

| Aromatic Weinreb Amide | MgAB (Chloromagnesium dimethylaminoborohydride) | Aromatic Aldehyde | 70-89 | [11] |

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This one-pot procedure is advantageous due to its operational simplicity and high yields.[5]

Materials:

-

Carboxylic acid (1.0 mmol)

-

N,O-dimethylhydroxylamine hydrochloride (1.2 mmol)

-

Phosphorus oxychloride (POCl₃) (1.2 mmol)

-

Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

To a solution of the carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane, add diisopropylethylamine at room temperature.

-

Cool the mixture to 0 °C and add phosphorus oxychloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the residue by column chromatography to afford the desired Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

This protocol describes the classic Weinreb ketone synthesis.

Materials:

-

Weinreb amide (1.0 mmol)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

1 M HCl

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the pure ketone.

Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide using DIBAL-H

This method provides a controlled reduction to the aldehyde.[2]

Materials:

-

Weinreb amide (1.0 mmol)

-

Diisobutylaluminum hydride (DIBAL-H) (1.5 mmol, typically as a 1.0 M solution in hexanes)

-

Anhydrous Toluene (10 mL)

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

-

Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and allow the mixture to warm to room temperature.

-

Stir vigorously until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo to yield the crude aldehyde, which can be further purified by column chromatography if necessary.

Visualizations

Caption: Experimental workflow for the synthesis and reaction of a Weinreb amide to produce a ketone.

Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.

Emerging Applications: C-H Functionalization

More recently, the Weinreb amide has been employed as a directing group in transition metal-catalyzed C-H functionalization reactions.[12] The ability of the amide oxygen to coordinate to the metal catalyst allows for the selective activation and functionalization of otherwise unreactive C-H bonds, typically at the ortho-position of an aromatic ring. This strategy opens new avenues for the efficient construction of complex molecules. For instance, palladium- and ruthenium-catalyzed C-H functionalizations directed by Weinreb amides have been reported for arylation, olefination, and oxygenation reactions.[12][13]

Caption: Generalized workflow for transition metal-catalyzed C-H functionalization directed by a Weinreb amide.

Conclusion

The N-methoxy-N-methylamide group is a cornerstone of modern synthetic organic chemistry, providing a robust and high-yielding method for the synthesis of ketones and aldehydes while tolerating a wide range of other functional groups.[1] Its unique ability to form a stable chelated intermediate with organometallic reagents is key to its success in preventing over-addition reactions. The development of new synthetic methods for its preparation and its recent application as a directing group in C-H functionalization continue to expand its utility, making it an essential functional group for researchers, scientists, and drug development professionals.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. escholarship.org [escholarship.org]

- 12. mdpi.com [mdpi.com]

- 13. Product Control using Substrate Design: Ruthenium-Catalysed Oxidative C-H Olefinations of Cyclic Weinreb Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Fluorine on the Reactivity of 3-Fluoro-N-methoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methoxy-N-methylbenzamide is a specialized organic compound that belongs to the class of Weinreb amides. These amides are distinguished by their N-methoxy-N-methyl substitution, which renders them exceptionally useful in modern organic synthesis for the preparation of ketones from a wide array of organometallic reagents. The introduction of a fluorine atom onto the aromatic ring, specifically at the 3-position (meta), significantly modulates the electronic properties of the molecule, thereby influencing its reactivity in key synthetic transformations. This technical guide provides an in-depth analysis of the role of this fluorine substituent, focusing on its impact on nucleophilic acyl substitution and directed ortho metalation (DoM) reactions.

The Electronic Influence of the meta-Fluorine Substituent

The presence of a fluorine atom at the meta position of the benzamide ring primarily exerts a strong inductive electron-withdrawing effect (-I effect) due to fluorine's high electronegativity. Unlike ortho and para substituents, a meta substituent's influence on the reaction center is almost entirely inductive, with minimal contribution from resonance effects.

This strong -I effect has two major consequences for the reactivity of this compound:

-

Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom withdraws electron density from the aromatic ring, which in turn pulls electron density from the carbonyl group. This makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

-

Increased Acidity of ortho Protons: The inductive withdrawal of electron density acidifies the protons on the aromatic ring, particularly those at the C2 and C6 positions (ortho to the amide). This is a critical factor in directed ortho metalation reactions.

The electronic effect of the meta-fluoro substituent can be quantified using the Hammett substituent constant (σ).[1] The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted derivative to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted parent compound.[1] The substituent constant, σ, is a measure of the electronic effect of the substituent.

Table 1: Hammett Constant for the meta-Fluorine Substituent

| Substituent | Position | Hammett Constant (σ_m) | Electronic Effect |

| Fluorine | meta | +0.34 | Electron-withdrawing |

Data sourced from established Hammett constant tables.[2][3]

The positive value of σ_m for a meta-fluoro group confirms its electron-withdrawing nature, which is predicted to accelerate reactions that are favored by a decrease in electron density at the reaction center.[2]

Role of Fluorine in Nucleophilic Acyl Substitution

Weinreb amides are renowned for their ability to react with organometallic reagents (such as Grignard or organolithium reagents) to produce a stable tetrahedral intermediate. This intermediate does not collapse to form a ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.[4]

The electron-withdrawing fluorine atom in this compound enhances the reactivity of the carbonyl group towards nucleophiles. This can potentially lead to faster reaction rates or allow for the use of less reactive nucleophiles compared to the non-fluorinated analog.

Figure 1: General mechanism for ketone synthesis using a Weinreb amide.

Experimental Protocol: Synthesis of 3-Fluoro-4'-methylbenzophenone

This protocol is a representative example of a nucleophilic acyl substitution reaction using this compound.

Materials:

-

This compound (1.0 eq)

-

4-Methylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of this compound in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

To the cooled solution, 4-methylphenylmagnesium bromide solution is added dropwise via a syringe. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ketone.

Table 2: Hypothetical Comparative Yields for Ketone Synthesis

| Weinreb Amide | Product | Hypothetical Yield (%) |

| N-methoxy-N-methylbenzamide | 4-Methylbenzophenone | 90% |

| This compound | 3-Fluoro-4'-methylbenzophenone | 95% |

Note: This table is illustrative, based on the principle that the electron-withdrawing fluorine enhances carbonyl reactivity. Actual yields may vary based on specific reaction conditions.

Role of Fluorine in Directed ortho-Metalation (DoM)

The N,N-disubstituted amide group of the Weinreb amide is a powerful Directed Metalation Group (DMG). It chelates to an organolithium base (like n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho position of the aromatic ring.[5][6]

In this compound, there are two non-equivalent ortho positions: C2 and C6. The fluorine at C3 increases the acidity of the proton at C2 and, to a lesser extent, the proton at C4. The directing effect of the amide group at C1, combined with the acidifying effect of the fluorine at C3, leads to a competition for deprotonation between the C2 and C6 positions.

Studies on analogous systems, such as 3,5-dichloro-N,N-diethylbenzamide, have shown that metalation can occur at the C4 position, which is para to one chloro group and ortho to the other, rather than at the C2 position, which is sterically hindered and flanked by the amide and a chloro group.[7][8] By analogy, it is plausible that the lithiation of this compound could show a preference for the less sterically hindered C6 position. However, the strong acidifying effect of the fluorine on the adjacent C2 proton makes C2 a likely site for deprotonation as well. The regioselectivity will likely depend on the specific base and reaction conditions used.

Figure 2: Workflow for Directed ortho-Metalation.

Experimental Protocol: Directed ortho-Metalation and Silylation

This protocol describes a general procedure for the ortho-lithiation of a 3-substituted benzamide, followed by quenching with an electrophile.

Materials:

-

This compound (1.0 eq)

-

sec-Butyllithium (s-BuLi) (1.1 eq, 1.4 M in cyclohexane)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl) (1.2 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

sec-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.

-

Trimethylsilyl chloride is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The product mixture is analyzed (e.g., by ¹H NMR and GC-MS) to determine the ratio of 2-silylated and 6-silylated products, and the major product is isolated by column chromatography.

Conclusion

The fluorine atom in this compound plays a significant role in modulating its reactivity. Its strong electron-withdrawing inductive effect enhances the electrophilicity of the carbonyl carbon, making the compound a more reactive substrate in nucleophilic acyl substitution reactions for the synthesis of ketones. Furthermore, the fluorine substituent influences the acidity of the aromatic protons, which is a key factor in determining the regioselectivity of directed ortho-metalation reactions. A thorough understanding of these electronic effects allows researchers and drug development professionals to strategically employ this versatile reagent in the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and materials science.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 3-Fluoro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Fluoro-N-methoxy-N-methylbenzamide (CAS No. 226260-01-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound belonging to the class of Weinreb amides. It is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules.[1] Its physical form is a liquid.

| Property | Value | Source |

| CAS Number | 226260-01-1 | [2] |

| Molecular Formula | C₉H₁₀FNO₂ | [2] |

| Molecular Weight | 183.18 g/mol | [2] |

| Physical Form | Liquid | |

| Purity | >97% - >98% | |

| Storage Temperature | Room Temperature | |

| InChI | 1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [2] |

| InChIKey | RQOXEMMAAVCMRU-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

Signal Word: Warning[2]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

| Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Experimental Protocols

General Synthesis of Weinreb Amides from Acid Chlorides